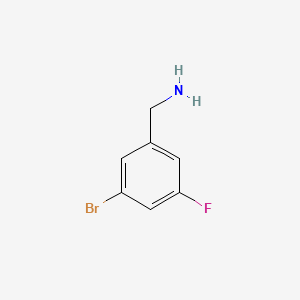

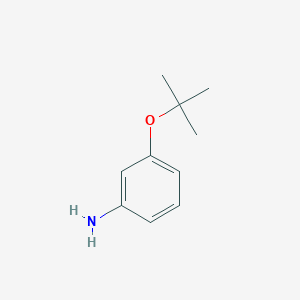

3-(tert-Butoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(tert-Butoxy)aniline is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Oxidation Processes

Dirhodium-catalyzed oxidations demonstrate the effectiveness of tert-butylperoxy radicals, generated from tert-butyl hydroperoxide, in oxidizing phenols and anilines. This process highlights the role of "3-(tert-Butoxy)aniline" derivatives in facilitating selective oxidation reactions, which are critical in the synthesis of nitroarenes and carbonyl compounds from anilines and primary amines, respectively (Ratnikov et al., 2011).

Transition Metal-Free Amination

The transition metal-free amination of aryl chlorides using potassium tert-butoxide showcases the synthetic utility of "this compound" in producing N-substituted anilines. This method leverages the reactivity of potassium tert-butoxide for the synthesis of pharmacologically relevant compounds, underscoring the importance of "this compound" in medicinal chemistry (Beller et al., 2001).

Structural Elaboration via Metalation

Trifluoromethoxy-substituted anilines, including "this compound," undergo site-selective metalation, illustrating the compound's role in functionalizing anilines for further chemical synthesis. This process is pivotal for introducing various functional groups and building blocks, essential in designing complex organic molecules (Leroux et al., 2003).

Catalytic Catecholase Activity

Research on manganese(IV)-radical complexes with o-aminophenol ligands based on aniline demonstrates the potential catalytic applications of "this compound" derivatives. These complexes mimic the enzyme catechol oxidase, highlighting the relevance of "this compound" in bio-inspired catalysis and material science (Mukherjee et al., 2004).

Synthesis of Benzotriazin-ones

The tert-butyl-NNO-azoxy group, derived from "this compound," plays a crucial role in synthesizing 1,2,4-benzotriazin-3(4H)-one 1-oxides. This novel synthetic route involves an intramolecular interaction followed by the elimination of the tert-butyl group, demonstrating the compound's utility in creating heterocyclic structures with potential applications in pharmaceuticals and agrochemicals (Lipilin et al., 2007).

Specific Extractant for Metal Ions

"Thiacalix[4]aniline," a derivative of "this compound," exhibits specificity in extracting Au(III) and Pd(II) ions from acidic solutions. This application underscores the importance of "this compound" derivatives in environmental chemistry and metal recovery processes (Katagiri et al., 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of aniline, which is often used in the synthesis of a wide range of chemicals, including dyes, pharmaceuticals, and polymers .

Mode of Action

The tert-butoxy group may influence the compound’s reactivity and its interactions with these targets .

Biochemical Pathways

Aniline and its derivatives are known to be involved in a variety of biochemical reactions, including those related to the synthesis of various organic compounds .

Pharmacokinetics

As a small organic molecule, it is likely to be absorbed and distributed throughout the body. The presence of the tert-butoxy group may influence its metabolic stability and its bioavailability .

Result of Action

Aniline and its derivatives can have various effects on cellular processes, depending on their specific chemical structure and the nature of their interactions with biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(tert-Butoxy)aniline . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and its interactions with biological targets .

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVDLLWBPFIARM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598606 |

Source

|

| Record name | 3-tert-Butoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-58-3 |

Source

|

| Record name | 3-tert-Butoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-butoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)